
Cyclohexenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexenediol, specifically 1,2-cyclohexanediol, is an important organic intermediate. It has two hydroxyl groups, which makes it widely used for the manufacture of polyester resins, a top-grade diluter of epoxy resins, catechol, and other products . The compound is known for its versatility and utility in various chemical processes.
Preparation Methods
1,2-Cyclohexanediol can be synthesized through two main routes: the hydrolysis of cyclohexene oxide and the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions are typically carried out with zeolites as catalysts under solvent-free conditions. For instance, H-ZSM-5 zeolite can be used for the hydrolysis of cyclohexene oxide, achieving a high yield of 1,2-cyclohexanediol under mild conditions . Industrial production methods often involve the use of solid acid catalysts, which are more environmentally friendly and recyclable compared to liquid acid catalysts .
Chemical Reactions Analysis
1,2-Cyclohexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it into cyclohexane-1,2-diol.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal catalysts for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Cyclohexanediol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of polyester resins, epoxy resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-cyclohexanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound reactive in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,2-Cyclohexanediol can be compared with other similar compounds such as:
1,4-Cyclohexanediol: Another diol with hydroxyl groups on the 1 and 4 positions of the cyclohexane ring.
Cyclohexanol: A related compound with a single hydroxyl group on the cyclohexane ring.
Cyclohexane-1,4-dione: A diketone with carbonyl groups on the 1 and 4 positions of the cyclohexane ring. The uniqueness of 1,2-cyclohexanediol lies in its specific hydroxyl group positions, which influence its reactivity and applications.
Properties
CAS No. |
141607-99-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohex-2-ene-1,1-diol |
InChI |
InChI=1S/C6H10O2/c7-6(8)4-2-1-3-5-6/h2,4,7-8H,1,3,5H2 |
InChI Key |
RVJVAMZRPQBPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


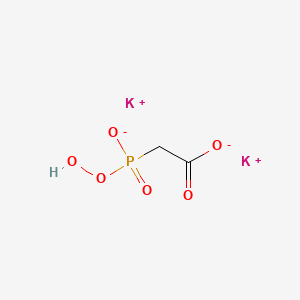
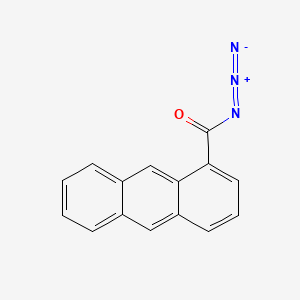
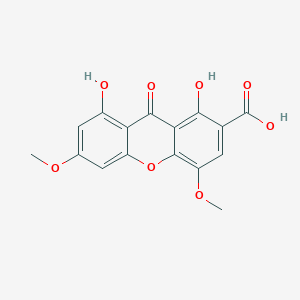
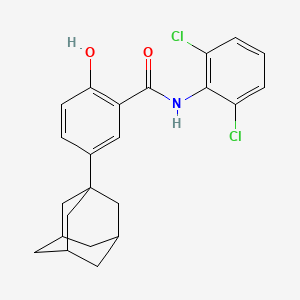
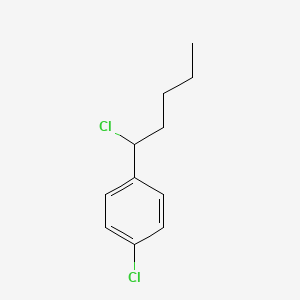
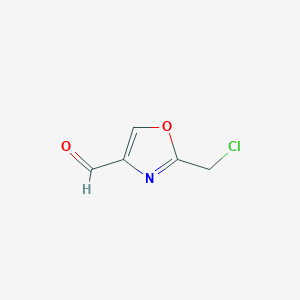
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
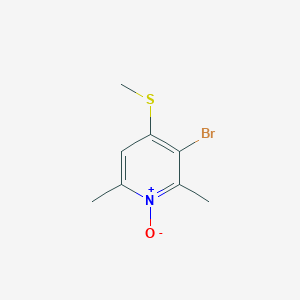
![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
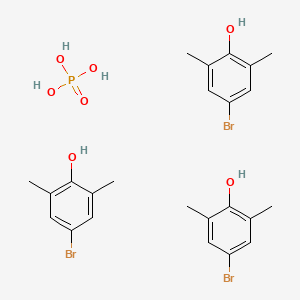
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
